1,5-Diisocyanatopentane

Description

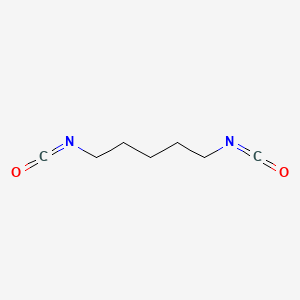

Structure

3D Structure

Properties

IUPAC Name |

1,5-diisocyanatopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPJRUKWEPYFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C=O)CCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031491 | |

| Record name | Pentane, 1,5-diisocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-42-5 | |

| Record name | Pentamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,5-diisocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Diisocyanatopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Diisocyanates in Polymer Science and Materials Engineering

Diisocyanates are a crucial class of chemical intermediates primarily used in the synthesis of polyurethanes. americanchemistry.com The fundamental reaction involves the addition of a diisocyanate to a polyol (a compound with multiple hydroxyl groups), forming the characteristic urethane (B1682113) linkages that constitute the polymer backbone. This polymerization process is highly versatile, enabling the production of a wide array of materials with tailored properties. patsnap.com

The applications of polyurethanes are extensive and integral to modern life, spanning:

Flexible and Rigid Foams: Used for cushioning in furniture and vehicles, as well as for high-performance insulation in construction and refrigeration, which can contribute to energy conservation. americanchemistry.com

Coatings, Adhesives, and Sealants: Providing durability, flexibility, and weather resistance for applications in automotive, construction, and industrial sectors. americanchemistry.comchembk.com

Elastomers: Used in products requiring high strength and resilience, such as wheels, tires, and seals. chembk.com

Synthetic Fibers: High-performance fibers known for their strength and elasticity are synthesized from these precursors. lookchem.com

The properties of the final polyurethane are heavily influenced by the structure of the diisocyanate used. A primary distinction is made between aromatic and aliphatic diisocyanates. Aromatic diisocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), are widely used and known for creating strong, rigid materials. mdpi.com In contrast, aliphatic diisocyanates like 1,5-Diisocyanatopentane (PDI), Hexamethylene Diisocyanate (HDI), and Isophorone Diisocyanate (IPDI) are key in producing materials that exhibit superior light stability and weather resistance, making them ideal for high-performance coatings and outdoor applications. mdpi.comresearchgate.net The reactivity of isocyanate groups on aliphatic chains is generally lower than on aromatic rings, which can be a key factor in controlling polymerization rates. mdpi.com

Historical Context of 1,5 Diisocyanatopentane Investigation

The investigation of 1,5-Diisocyanatopentane is situated within the broader history of polyurethane chemistry, which began with the pioneering work of Otto Bayer in the 1930s. patsnap.com This foundational research into the reactions of diisocyanates with polyols opened the door for the development of a vast new class of polymers. patsnap.com While early commercial success focused on aromatic diisocyanates, research into aliphatic diisocyanates continued, driven by the need for light-stable and weather-resistant polymers.

The synthesis of PDI has been explored through various chemical pathways. Traditional methods involve the reaction of its corresponding diamine, 1,5-diaminopentane, with phosgene (B1210022) or its derivatives. This process requires careful handling due to the toxicity of phosgene. google.com

A significant development in the investigation of PDI is the exploration of phosgene-free and bio-based production routes. google.comgoogle.com Research has demonstrated the feasibility of producing PDI from renewable resources. One such pathway involves the decarboxylation of the naturally occurring amino acid lysine (B10760008) to produce 1,5-diaminopentane, which is then converted to PDI. google.comgoogle.com This focus on sustainable feedstocks represents a key shift in the historical and ongoing investigation of PDI, aligning its production with modern principles of green chemistry.

Scope and Research Trajectory of 1,5 Diisocyanatopentane Studies

Liquid-Phase Phosgenation Techniques

Liquid-phase phosgenation is a well-established method for isocyanate synthesis. nih.gov The reaction involves introducing the diamine into a solution containing phosgene (B1210022), typically in an inert solvent. google.com This process can be further divided into direct phosgenation and salt phosgenation. nih.gov

In direct phosgenation, the amine is directly reacted with phosgene. nih.gov A common approach involves dissolving phosgene in a solvent at low temperatures until saturation is reached. A solution of 1,5-pentanediamine and a solvent is then added. patsnap.com The reaction proceeds through the formation of carbamoyl (B1232498) chloride and amine hydrochloride intermediates, which are then converted to the diisocyanate by eliminating hydrogen chloride (HCl). google.com

Salt phosgenation involves first converting the amine into a salt, such as a hydrochloride or carbonate, by reacting it with HCl or carbon dioxide (CO2). nih.gov This salt is then reacted with liquid-phase phosgene to produce the isocyanate. While this method can be performed under milder conditions, it often results in longer reaction times and a significant amount of byproducts. nih.gov

A "cold-hot" phosgenation process has also been described, where a solution or slurry of the amine is continuously mixed with liquid phosgene in a mixing apparatus without external cooling, followed by a "hot" phosgenation step. google.com

Optimization of Phosgenation Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of PDI while ensuring process safety. patsnap.com Key parameters that are often adjusted include temperature, pressure, solvent, and the molar ratio of reactants.

The phosgenation reaction is highly exothermic and rapid, even at low temperatures. google.com Therefore, precise temperature control is essential to prevent side reactions and ensure product quality. patsnap.com The reaction temperature can range from as low as -40°C during the initial mixing of reactants to as high as 200°C or more during the conversion of intermediates to the final diisocyanate. google.compatsnap.com For instance, one method describes controlling the initial reaction temperature between 10-40°C and then raising it to 140-200°C to complete the reaction. patsnap.com Another process maintains the reaction temperature between 100°C and 120°C. google.com

The reaction is typically carried out in an inert solvent. Common solvents include o-dichlorobenzene, diethyl isophthalate, and amyl acetate. patsnap.com The choice of solvent can influence reaction rates and the solubility of intermediates and byproducts.

The pressure at which the phosgenation is conducted can also be varied. It is often carried out at pressures ranging from atmospheric pressure up to 20 bar. google.com

To suppress the formation of urea (B33335) byproducts, an excess of phosgene is generally used. uni-miskolc.hu The molar excess of phosgene to amine groups is carefully controlled throughout the reaction. google.com

Recent advancements in reactor technology, such as the use of jet loop reactors, have shown to improve mixing and dispersion, leading to higher yields and shorter reaction times compared to traditional stirred-tank reactors. researchgate.net

Non-Phosgene Synthesis Approaches

Due to the high toxicity of phosgene and the corrosive nature of the byproduct hydrogen chloride, significant research has been dedicated to developing phosgene-free synthesis routes for isocyanates. nih.govacs.org These alternative methods are considered more environmentally friendly. acs.org

Carbamate (B1207046) Chemistry Pathways for Diisocyanate Production

A prominent non-phosgene route to isocyanates involves the synthesis and subsequent thermal decomposition of carbamates. nih.govacs.org This two-step process generally involves the formation of a carbamate from an amine, followed by pyrolysis to yield the isocyanate and an alcohol. acs.orgmdpi.com

Carbamates can be synthesized through various reactions. One method involves the reaction of amines with dimethyl carbonate (DMC), which is considered a greener reagent due to its lower toxicity and corrosivity (B1173158) compared to phosgene. nih.gov Another approach is the reaction of amines with urea. acs.org The use of carbon dioxide (CO2) as a C1 source for carbamate synthesis is also an area of active research. rsc.org

Once the dicarbamate of 1,5-pentanediamine is formed, it is subjected to thermal decomposition, or pyrolysis, to yield this compound. mdpi.com This thermolysis can be carried out in either the gas or liquid phase. mdpi.com Liquid-phase decomposition is often preferred as it can be conducted at lower temperatures, reducing the likelihood of side reactions. mdpi.com The process can be performed in high-boiling inert solvents. mdpi.com Catalysts, such as those based on zinc, can be employed to improve the efficiency of the decomposition reaction. nih.gov

| Reactants | Product | Key Features |

|---|---|---|

| Amine + Dimethyl Carbonate (DMC) | Carbamate | Greener alternative to phosgene. nih.gov |

| Amine + Urea | Carbamate | Utilizes cost-effective urea. acs.org |

| Amine + Carbon Dioxide (CO2) | Carbamate | Potential for utilizing a renewable carbon source. rsc.org |

Alternative Carbonylation and Pyrolysis Strategies

Alternative strategies for producing isocyanates without phosgene include reductive and oxidative carbonylation reactions. acs.org Reductive carbonylation involves the direct reaction of nitro compounds with carbon monoxide (CO) to produce isocyanates. metu.edu.tr However, this method often requires high pressures and temperatures. mdpi.com

Another approach is the Curtius rearrangement, where an acyl azide (B81097) is converted into an isocyanate. wikipedia.org However, the use of acyl azide intermediates can pose safety risks. mdpi.com

Bio-Based Synthesis of this compound

The development of bio-based routes to PDI is driven by the goal of creating more sustainable chemical processes. researchgate.net This approach typically starts with the bio-based production of the precursor, 1,5-pentanediamine (PDA).

PDA can be produced from renewable resources, most notably through the enzymatic decarboxylation of lysine, an amino acid that can be obtained from the fermentation of sugars. researchgate.netacs.orggoogle.com This biological method provides a pathway to a "green" diamine, which can then be converted to PDI. researchgate.net

The conversion of bio-derived PDA to PDI can be achieved using the phosgenation methods described previously. researchgate.netresearchgate.net Research has focused on the purification of the bio-based PDA to ensure the final PDI product meets the required quality standards for downstream applications. researchgate.net The use of bio-based PDA in the synthesis of PDI positions it as a potentially more sustainable alternative to petroleum-based diisocyanates like hexamethylene diisocyanate (HDI). researchgate.net

| Step | Description | Reference |

|---|---|---|

| 1. Fermentation | Production of lysine from renewable feedstocks like sugars. | researchgate.netacs.org |

| 2. Enzymatic Decarboxylation | Conversion of lysine to 1,5-pentanediamine (cadaverine). | google.com |

| 3. Conversion to Diisocyanate | Phosgenation or other synthetic methods to produce this compound. | researchgate.netresearchgate.net |

Enzymatic Decarboxylation of Lysine to 1,5-Pentanediamine

The conversion of L-lysine into 1,5-pentanediamine is catalyzed by the enzyme L-lysine decarboxylase (LDC) (EC 4.1.1.18). nih.gov This enzyme is a crucial component in the biosynthetic pathway and is the rate-limiting step in this conversion. nih.gov LDCs, which require pyridoxal (B1214274) 5′-phosphate (PLP) as a coenzyme, are found in various microorganisms. nih.gov There are two main types of lysine decarboxylases in bacteria: LdcC, which is constitutive, and CadA, which is inducible and plays a key role in acid stress response. frontiersin.org

Research has focused on enhancing the catalytic efficiency of these enzymes through protein engineering. For instance, studies on the LDC from Serratia marcescens (SmcadA) have shown that molecular modification can significantly boost productivity. cnif.cn The optimal catalytic conditions for the wild-type SmcadA were found to be a pH of 6.0 and a temperature of approximately 40°C. cnif.cn By mutating a specific amino acid (Gly348Ala), researchers increased the hydrogen bond interactions between the enzyme and the lysine substrate, leading to improved catalytic efficiency. cnif.cn This modification resulted in a substantial increase in the final product yield. cnif.cn

Whole-cell biocatalysis, using microorganisms like Hafnia alvei which produce L-lysine decarboxylase, is another effective strategy. researchgate.net This method can be applied directly to industrial crude lysine, enhancing the economic viability of the process. researchgate.net

| Enzyme Type | Organism | 1,5-Pentanediamine Yield (g/L) |

|---|---|---|

| Wild-Type SmcadA | Recombinant E. coli | 159.2 |

| Mutant Gly348Ala | Recombinant E. coli | 218.2 |

Fermentative Production of 1,5-Pentanediamine from Renewable Substrates

Large-scale production of 1,5-pentanediamine is increasingly moving towards fermentative processes that utilize renewable feedstocks like glucose and starch from sources such as corn. researchgate.netnih.gov This bio-economy approach aims to create "cell factories" by engineering microorganisms for efficient production. researchgate.net Strains of Corynebacterium glutamicum and Escherichia coli have been metabolically engineered to overproduce 1,5-pentanediamine. researchgate.net

The process involves introducing and optimizing the expression of the L-lysine decarboxylase gene within the host microorganism. researchgate.net This allows the cell to convert intracellular lysine, produced from the fermentation substrate, directly into 1,5-pentanediamine. google.com One highly efficient strain, C. glutamicum DAP-3c, was developed through systems metabolic engineering for this purpose. researchgate.net Other microorganisms, such as Bacillus methanolicus, have also been engineered to produce 1,5-pentanediamine from substrates like mannitol, achieving yields of 6.3 g/L in fed-batch fermentation. rsc.org

To streamline the process and reduce costs, methods have been developed that use the lysine fermentation broth directly as the substrate for enzymatic conversion, bypassing the need to purify the lysine first. google.com

Conversion of Bio-Derived 1,5-Pentanediamine to this compound

Once the bio-derived 1,5-pentanediamine is obtained and purified, it is chemically converted into this compound. The most established industrial method for this conversion is phosgenation. google.com This process involves reacting the diamine with phosgene (COCl₂). google.com The reaction is typically carried out in a two-stage process. Initially, 1,5-pentanediamine reacts with a cold phosgene solution to form intermediates like 1,5-pentanediamine hydrochloride (PDAH) and carbamates. nih.gov Subsequently, more phosgene is introduced, and the mixture is heated to yield the final diisocyanate product. nih.gov

Isomeric Purity Considerations in Bio-Based Production

A significant advantage of producing this compound from renewable, bio-based sources is the high isomeric purity of the final product. google.com The enzymatic decarboxylation of L-lysine specifically yields the linear 1,5-pentanediamine. Consequently, the subsequent conversion to the diisocyanate results in a product that is virtually free of branched isomers. google.comgoogle.com

In contrast, conventional petrochemical synthesis routes can lead to the formation of isomeric impurities, notably pentamethylene 1,4-diisocyanate. google.com The bio-based product typically contains less than 100 ppm of branched isomers. google.comgoogle.com This high purity is crucial for polymer applications, as the bio-based this compound has two primary isocyanate groups of equal reactivity. This leads to more uniform and predictable polymer chain formation during the production of polyurethanes. google.comgoogle.com Branched isomers, with their mix of primary and secondary isocyanate groups, exhibit different reactivities, which can negatively affect polymer properties. google.com

| Production Route | Main Isomer | Branched Isomer Content | Key Impurity Example |

|---|---|---|---|

| Bio-Based (from Lysine) | This compound | < 100 ppm | Virtually none |

| Conventional (Petrochemical) | This compound | Can be several % by weight | Pentamethylene 1,4-diisocyanate |

Purification and Isolation Techniques for this compound

The purification of the intermediate, 1,5-pentanediamine, from the fermentation broth is a critical step. Various techniques are employed, including precipitation, solvent extraction, distillation, and membrane separation. nih.gov A highly effective method involves adsorption using cation exchange resins. nih.gov For example, the D152 resin has been shown to be suitable for recovering the diamine from the broth. nih.gov After elution from the resin, the diamine can be further purified by crystallization, often as a salt like 1,5-pentanediamine hydrochloride (PDAH), which reduces side reactions in the subsequent phosgenation step. nih.gov High-purity 1,5-pentanediamine (at least 99.8%) can be achieved through distillation. google.com

For the final product, this compound, purification involves separating it from the crude reaction mixture, which may contain unreacted monomer and other by-products. A notable technique for this is extraction using an inert gas in its liquid or supercritical state. google.com Supercritical carbon dioxide is particularly effective for this purpose. The extraction is typically performed at temperatures above CO₂'s critical point (31.4°C) and pressures ranging from 7.3 to 50 MPa. google.com This method yields highly purified isocyanate condensates suitable for producing high-performance polymers. google.com The resulting bio-based this compound generally has a low color number, typically not exceeding 15 on the APHA scale, indicating high purity. google.com

Isocyanate Group Reactivity in Polymerization Initiation

The isocyanate groups of this compound are the key to its role in polymerization. They undergo polyaddition reactions, where the monomer units add to one another in a way that the polymer backbone contains all the atoms of the monomer.

The most significant reaction of this compound is its reaction with polyols (compounds with multiple hydroxyl or -OH groups) to form polyurethanes. chembk.com In this polyaddition reaction, the hydroxyl group of the polyol attacks the electrophilic carbon atom of the isocyanate group. This results in the formation of a urethane (B1682113) linkage (–NH–(C=O)–O–). researchgate.net Since PDI has two isocyanate groups and polyols have at least two hydroxyl groups, this reaction can proceed to form long polymer chains, creating materials with a wide range of properties, from flexible elastomers to rigid coatings. chembk.comlookchem.com The general reaction is highly exothermic. researchgate.net

The properties of the resulting polyurethane are determined by the specific polyol and isocyanate used. psiurethanes.com PDI, as an aliphatic diisocyanate, is often used in coatings, adhesives, and sealants where durability and flexibility are required.

This compound reacts readily with compounds containing primary or secondary amine (–NH₂ or –NHR) groups to form urea linkages (–NH–(C=O)–NH–). cymitquimica.com This reaction is mechanistically similar to urethane formation but is generally much faster. The nitrogen atom of the amine is a stronger nucleophile than the oxygen atom of an alcohol, leading to a more rapid reaction rate. When a diamine is reacted with a diisocyanate like PDI, the resulting polymer is a polyurea. researchgate.net This rapid, often instantaneous, reaction is utilized in applications requiring fast curing times.

The isocyanate groups of this compound also react with water. cymitquimica.com This reaction proceeds through an initial addition of water to the isocyanate group to form an unstable carbamic acid intermediate. This carbamic acid then readily decomposes, releasing carbon dioxide gas and forming a primary amine. wernerblank.com The newly formed amine is highly reactive and can immediately react with another isocyanate group, leading to the formation of a stable urea linkage. wernerblank.com This reaction is particularly important in the production of polyurethane foams, where the liberated carbon dioxide acts as the blowing agent. However, in many coating and adhesive applications, this side reaction with ambient moisture must be carefully controlled or minimized. wernerblank.com

Catalysis in this compound Reactions

While isocyanate reactions can proceed without a catalyst, industrial applications often require carefully selected catalysts to control reaction rates and ensure the desired properties of the final polymer. turkchem.net The reaction between aliphatic isocyanates like PDI and hydroxyl groups is relatively slow and particularly dependent on catalysis to achieve sufficient reaction rates for practical applications. turkchem.net

A variety of catalytic systems are employed to accelerate the reaction between isocyanate and hydroxyl groups. These are broadly categorized into metal compounds and tertiary amines. turkchem.net

Metal Catalysts : Organometallic compounds are highly effective catalysts for the NCO-OH reaction. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL) and tin octoate, have historically been widely used due to their high efficiency. google.comwernerblank.comturkchem.net Other metal-based catalysts include zinc compounds like zinc dichloride and zinc(II) n-octanoate. google.comgoogle.com

Amine Catalysts : Tertiary amines, such as triethylamine, are also used, although they are generally considered more effective in catalyzing reactions with more reactive aromatic isocyanates. google.comturkchem.net

Alternative Catalysts : Due to regulatory concerns regarding the toxicity of some organotin compounds, research has focused on alternatives. wernerblank.com Zirconium chelates, for example, have been investigated as effective catalysts for the isocyanate-hydroxyl reaction. wernerblank.com

Table 1: Common Catalytic Systems for NCO-OH Reactions

| Catalyst Class | Specific Examples | General Characteristics |

|---|---|---|

| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Tin(II) octoate | Highly efficient and widely used for promoting urethane formation. google.comwernerblank.com |

| Other Metal Compounds | Zinc dichloride, Zinc(II) n-octanoate | Effective catalysts for accelerating allophanatization and urethane reactions. google.comgoogle.com |

| Tertiary Amines | Triethylamine | Often used, sometimes in synergy with metal catalysts; more effective for aromatic isocyanates. google.comturkchem.net |

Catalysts play a crucial role in managing the kinetics and selectivity of polyurethane-forming reactions. libretexts.orgscribd.com

Kinetics : The primary function of a catalyst is to increase the rate of the chemical reaction by providing an alternative reaction pathway with a lower activation energy. libretexts.org The choice and concentration of the catalyst are critical factors that influence the reaction rate. scispace.com For two-component urethane systems, the catalyst must provide a balance between a sufficiently long working time (pot life) and a fast cure time. wernerblank.comturkchem.net

Selectivity : In systems involving this compound, selectivity is key. An ideal catalyst will selectively promote the desired reaction of isocyanate with hydroxyl groups over side reactions, such as the reaction of isocyanate with water. wernerblank.com Organotin catalysts, while efficient, are generally not selective and will also catalyze the NCO-water reaction. wernerblank.com In contrast, certain catalysts like zirconium chelates have been found to exhibit higher selectivity for the isocyanate-hydroxyl reaction. wernerblank.com This enhanced selectivity is beneficial in water-borne applications and can lead to a more controlled polymer structure. The structure of the reactants themselves can also influence catalytic activity; for example, dibutyltin dilaurate has been shown to enhance the reaction rates of primary alcohols more than secondary alcohols. scispace.com

Table 2: Influence of Catalysis on Reaction Properties

| Catalyst Type | Effect on Reaction Rate (Kinetics) | Effect on Selectivity (e.g., NCO-OH vs. NCO-H₂O) |

|---|---|---|

| Organotin (e.g., DBTDL) | High catalytic activity, significantly increases reaction speed. wernerblank.com | Generally non-selective; catalyzes both NCO-OH and NCO-H₂O reactions. wernerblank.com |

| Zirconium Chelates | Can permit very high reaction rates. wernerblank.com | Highly selective for the NCO-OH reaction over the NCO-H₂O reaction. wernerblank.com |

Compound Reference Table

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name | Role in Context |

|---|---|

| This compound (PDI) | The primary subject, an aliphatic diisocyanate monomer. |

| Polyol | A reactant with multiple hydroxyl groups that reacts with PDI to form polyurethanes. |

| Urethane | The chemical linkage formed from the reaction of an isocyanate and a hydroxyl group. |

| Amine | A reactant with –NH₂ or –NHR groups that reacts with PDI to form polyureas. |

| Urea | The chemical linkage formed from the reaction of an isocyanate and an amine group. |

| Carbamic Acid | An unstable intermediate formed from the reaction of an isocyanate group with water. |

| Carbon Dioxide | A gaseous byproduct of the decomposition of carbamic acid. |

| Tin octoate | A metal-based catalyst for urethane formation. |

| Dibutyltin dilaurate (DBTDL) | A common and highly effective organotin catalyst for urethane reactions. |

| Zinc dichloride | A metal-based catalyst used in isocyanate reactions. |

| Triethylamine | A tertiary amine catalyst. |

Mechanisms of Crosslinking Reactions Involving 1,5-Diisocyanatopentanegoogleapis.com

Crosslinking reactions involving this compound are crucial for developing polymeric materials with enhanced mechanical properties, thermal stability, and chemical resistance. chembk.com These reactions lead to the formation of a three-dimensional network structure, transforming linear or branched polymers into a more rigid and robust material. The fundamental mechanism involves the reaction of the isocyanate groups of PDI with functional groups on existing polymer chains that contain active hydrogens, such as hydroxyl (-OH) or amine (-NH2) groups. google.com

The process is a form of chemical crosslinking, where covalent bonds are formed between polymer chains. google.com The bifunctional nature of PDI allows one molecule to connect two separate polymer chains. The extent and efficiency of the crosslinking reaction can be managed by controlling the stoichiometry of the reactants, the concentration of the crosslinking agent (PDI), and the reaction conditions. google.com

In addition to the primary urethane and urea linkages, further reactions can occur at elevated temperatures. For instance, the hydrogen atom on a urethane or urea group can react with another isocyanate group to form an allophanate (B1242929) or biuret (B89757) linkage, respectively. These secondary reactions result in a higher crosslink density and further modify the material's properties. Polyisocyanate compositions based on this compound can contain isocyanurate and allophanate groups. google.com

Covalent Crosslinking Architecturesgoogleapis.com

The use of this compound as a crosslinking agent facilitates the creation of specific covalent architectures within a polymer matrix. When introduced into a system containing polyols (polymers with multiple hydroxyl groups) or polyamines (polymers with multiple amine groups), PDI acts as a bridge, forming urethane or urea crosslinks. chembk.com

The resulting network architecture can be tailored. For example, in polyurethane systems, PDI reacts with the hydroxyl groups of polyol chains, creating a network of interconnected polymer chains. The length and flexibility of the PDI molecule influence the spacing and mobility of the crosslinks, thereby affecting the macroscopic properties of the final material, such as its elasticity or rigidity.

Furthermore, PDI can be used to create more complex architectures. For instance, it can be used to form polyisocyanurate trimers through a cyclotrimerization reaction of the isocyanate groups, often facilitated by specific catalysts. epo.org These trimerization products can act as trifunctional crosslinking nodes, leading to a highly crosslinked and thermally stable network. The resulting polyisocyanurate plastics are known for their transparency and thermal stability. epo.org

The table below summarizes the key covalent linkages formed during the crosslinking reactions of this compound.

| Reactant Functional Group | Linkage Formed with Isocyanate | Resulting Structure |

| Hydroxyl (-OH) | Urethane | -NH-C(O)-O- |

| Amine (-NH2) | Urea | -NH-C(O)-NH- |

| Urethane (-NH-C(O)-O-) | Allophanate | -N(C(O)-O-)-C(O)-NH- |

| Urea (-NH-C(O)-NH-) | Biuret | -N(C(O)-NH-)-C(O)-NH- |

| Isocyanate (-NCO) | Isocyanurate (Trimer) | Cyclic trimer of isocyanate groups |

Three-Dimensional Network Formationgoogleapis.com

The formation of a three-dimensional network is a direct consequence of the crosslinking reactions involving this compound. This process transforms a collection of individual or linear polymer chains into a single, continuous macroscopic molecule. The transition from a liquid or thermoplastic state to a solid, thermoset material is known as gelation.

The structure of the three-dimensional network depends on several factors, including:

Functionality of the Reactants: The number of reactive sites on both the polymer and the crosslinking agent (PDI has a functionality of two). Using polyols or polyamines with higher functionality will lead to a more densely crosslinked network.

Molar Ratio of Reactants: The ratio of isocyanate groups to active hydrogen-containing groups influences the crosslink density and the properties of the final polymer.

Reaction Conditions: Temperature and catalysts affect the rate of the primary crosslinking reactions as well as the formation of secondary linkages like allophanates and biurets.

The resulting three-dimensional network imparts significant changes to the material's properties. These include increased tensile strength and modulus, improved resistance to solvents and chemical attack, and enhanced thermal stability. Polyurethane foams, for example, are a classic illustration of a three-dimensional network structure, which can be either open or closed-cell depending on the application. researchgate.net

Advanced Mechanistic Studies: Spectroscopic and Computational Approachesgoogle.com

To gain a deeper understanding of the reaction mechanisms and kinetics of this compound, researchers employ advanced analytical techniques, including spectroscopic and computational methods.

Spectroscopic Approaches:

Infrared (IR) Spectroscopy: This is a powerful tool for monitoring the progress of reactions involving isocyanates. The isocyanate group has a strong and distinct absorption band around 2270 cm⁻¹. epo.org The disappearance of this band can be used to track the consumption of isocyanate groups and the formation of urethane or urea linkages, which have their own characteristic absorption bands. epo.orggoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the reactants, intermediates, and final products. google.com It can be used to identify the different types of linkages formed (urethane, urea, allophanate, biuret) and to quantify the extent of reaction and crosslinking.

Computational Approaches:

Molecular Modeling: Computational chemistry can be used to model the reaction pathways and transition states of the reactions of this compound. google.comgoogle.com These studies can provide insights into the reaction energetics and help to elucidate the detailed step-by-step mechanisms. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely reaction products under various conditions.

These advanced studies are essential for optimizing reaction conditions, designing new materials with tailored properties, and gaining a fundamental understanding of the chemical processes that govern the performance of polymers derived from this compound.

Polymerization and Material Science Applications of 1,5 Diisocyanatopentane

Polyurethane Chemistry and 1,5-Diisocyanatopentane

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of organic units joined by carbamate (B1207046) (urethane) linkages. wikipedia.org Unlike polymers such as polyethylene (B3416737), polyurethanes are synthesized from a wide variety of starting materials, which results in a diverse group of polymers with a broad spectrum of applications. wikipedia.org The fundamental reaction involves the addition of a diisocyanate to a polyol, a compound with multiple hydroxyl groups, creating the urethane (B1682113) linkages that form the polymer backbone.

Synthesis of Polyurethane Polymers

The synthesis of polyurethane is an exothermic polyaddition reaction between a polyol and a diisocyanate. nih.govessentialchemicalindustry.org The isocyanate group (-NCO) is highly reactive with the hydroxyl group (-OH) of the polyol. l-i.co.uk This reaction forms the characteristic urethane linkage (−NH−(C=O)−O−) that constitutes the polymer's repeating unit. wikipedia.org

The general reaction can be represented as: R'-NCO + R-OH → R'-NH-CO-O-R

In the case of polymer formation, a diisocyanate, such as this compound (O=C=N-(CH₂)₅-N=C=O), reacts with a diol or polyol (a molecule with two or more hydroxyl groups). essentialchemicalindustry.org This process, where two different types of monomers polymerize sequentially, classifies polyurethanes as alternating copolymers. wikipedia.org The versatility of polyurethane chemistry allows for the production of a wide array of materials by varying the diisocyanate and polyol components. nih.gov Catalysts, typically amines or organometallic compounds, are often employed to increase the reaction rate and control the polymerization process. l-i.co.uk

Role of this compound in Polyurethane Backbone Structure

The structure of the diisocyanate is a critical factor that influences the final properties of the polyurethane. Diisocyanates are broadly categorized as aromatic or aliphatic. nih.gov this compound is an aliphatic diisocyanate. Aliphatic diisocyanates are known for imparting excellent light and weather stability to the resulting polyurethane, making them suitable for coatings and outdoor applications. l-i.co.uk

The linear and flexible five-carbon chain of this compound contributes to the flexibility of the polymer backbone. This molecular structure can influence the degree of phase separation between the hard and soft segments of the polymer. The hard segments are formed by the reaction of the diisocyanate and a chain extender, while the soft segments are derived from the polyol. nih.gov The properties of the final polymer, such as elasticity and hardness, are determined by the structure and interaction of these segments. nih.gov The use of a linear aliphatic diisocyanate like this compound can lead to polyurethanes with different mechanical properties compared to those synthesized with aromatic or cycloaliphatic diisocyanates. nih.gov

Polyurethane Elastomer Development with this compound

Polyurethane elastomers are materials that exhibit high strength, durability, and resilience. The development of these elastomers involves the reaction of a diisocyanate with a long-chain polyol and a short-chain diol known as a chain extender. researchgate.net this compound can be used as the diisocyanate component to produce polyurethane elastomers.

The properties of the resulting elastomer are heavily influenced by the micro-phase separation of hard and soft segments. researchgate.net The aliphatic nature of this compound contributes to the formation of elastomers with excellent light stability. researchgate.net Polyurethane elastomers prepared with this compound and polyether polyols can exhibit high strength and durability, making them suitable for applications such as seals and other rubber-like products. The choice of an aliphatic diisocyanate like this compound over aromatic alternatives is often driven by the need for UV resistance in the final product. nih.gov

Table 1: Comparison of Diisocyanate Types in Elastomer Development

| Diisocyanate Type | Key Characteristics in Elastomers | Representative Examples |

| Aromatic | High reactivity, good mechanical properties, but prone to UV degradation (yellowing). | Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI) |

| Aliphatic | Lower reactivity, excellent UV and light stability, good flexibility. | This compound, Hexamethylene Diisocyanate (HDI) |

| Cycloaliphatic | Intermediate reactivity, good mechanical and thermal properties, good light stability. | Isophorone Diisocyanate (IPDI), Dicyclohexylmethane-4,4'-diisocyanate (H12MDI) |

This table provides a general comparison based on established polyurethane chemistry principles.

Application in Coatings and Adhesives Formulations

Polyurethanes are widely used in coatings and adhesives due to their durability, flexibility, and strong bonding properties. l-i.co.ukuk-manufacturing-online.co.uk this compound is utilized as a raw material for polyurethane coatings and adhesives.

In coatings , the key advantage of using an aliphatic diisocyanate like this compound is the resulting weather and UV resistance, which prevents yellowing upon long-term exposure to sunlight. This makes it a valuable component for automotive finishes, flooring, and other protective coatings where color stability is important. l-i.co.uk

In adhesives , polyurethanes offer excellent adhesion to a diverse range of substrates, including plastics, metals, and composites. uk-manufacturing-online.co.uk The formulation of polyurethane adhesives can be tailored to achieve various properties, from soft and flexible to hard and rigid. uk-manufacturing-online.co.uk The inclusion of this compound can contribute to formulations requiring high peel strength and good impact resistance. uk-manufacturing-online.co.uk

Polyurethane Plastics and Foams Derived from this compound

Polyurethane products extend to rigid plastics and flexible or rigid foams. wikipedia.org Foams are the largest application of polyurethanes, accounting for a significant portion of global production. wikipedia.orgnih.gov The production of polyurethane foam requires a blowing agent to create the cellular structure. nih.govessentialchemicalindustry.org This is often achieved by adding water, which reacts with the isocyanate groups to produce carbon dioxide gas. wikipedia.orgessentialchemicalindustry.org This reaction simultaneously creates urea (B33335) linkages, which can contribute to the hard segment domains of the foam. wikipedia.org

While aromatic diisocyanates like TDI and MDI are predominantly used for foams, aliphatic diisocyanates such as this compound can also be employed. essentialchemicalindustry.orgl-i.co.uk The choice of diisocyanate affects the foam's properties. The linear structure of this compound can influence the cell structure and mechanical properties, such as flexibility and resilience, of the resulting foam. Polyurethanes derived from this compound can also be formulated as solid plastics for applications like computer casings or building panels. essentialchemicalindustry.org

Functionalized Polymers and Composites

The field of polymer science is continuously evolving toward the creation of advanced materials with tailored functionalities. nih.gov this compound can serve as a building block for such materials. By reacting it with functional polyols or other co-monomers, polymers with specific chemical or physical properties can be designed. For example, the isocyanate groups can react with a variety of functional groups beyond hydroxyls, allowing for the incorporation of different chemical moieties into the polymer backbone.

This compound as a Polymer Modifier

This compound (PDI) serves as an effective polymer modifier, primarily utilized to enhance the physical and chemical properties of various polymeric materials. As an aliphatic diisocyanate (ADI), its incorporation into a polymer backbone can lead to significant improvements in strength, heat resistance, corrosion resistance, and weatherability. americanchemistry.com

The modification mechanism hinges on the reaction of PDI's two isocyanate (-NCO) groups with active hydrogen atoms (such as those in hydroxyl or amine groups) present in the polymer matrix. This reaction creates urethane or urea linkages, which can either be integrated into the main polymer chain or form crosslinks between chains.

Research into thermoplastic polyurethanes (TPUs) has shown that the use of shorter-chain aliphatic diisocyanates, such as PDI, results in higher tensile strength. osti.gov This is attributed to the creation of a higher density of strong hydrogen bonds between the polyurethane chains, which enhances the physical cross-linking within the material. osti.gov In general, aliphatic diisocyanates are known to impart excellent resistance to UV radiation and outdoor weathering, preventing yellowing and degradation over time. americanchemistry.comosti.gov The modification of polymers with PDI is a strategic approach to tailor material properties for demanding applications, improving durability and performance. specialchem.comjchemrev.com

Development of High-Performance Synthetic Fibers

This compound is a precursor in the synthesis of high-performance polyurethane fibers, which are valued for their exceptional strength and elasticity. These fibers are a class of segmented polyurethanes, where PDI forms the basis of the "hard" segments, providing rigidity and strength, while a long-chain polyol constitutes the "soft" segments, imparting flexibility and elongation.

The properties of polyurethane fibers are highly dependent on the diisocyanate used. Aliphatic diisocyanates like PDI are crucial for applications requiring light stability and durability. Studies on TPUs formulated with short-chain linear aliphatic diisocyanates have demonstrated the potential to achieve high tensile strength, ranging from 19 to 29 MPa, combined with remarkable elongation at break values between 769% and 1031%. osti.gov These mechanical properties are fundamental to the definition of high-performance fibers used in textiles, automotive interiors, and footwear. ecothesis.pldoxuchem.com

Furthermore, research has specifically linked 1,5-pentamethylene diisocyanate to the development of specialized fibers, such as antibacterial melt-spun polyurethane fibers, highlighting its role in creating advanced materials for specific functional applications. acs.org

Creation of Hydrophilic Polyisocyanate Derivatives for Aqueous Dispersions

To address environmental concerns and regulations regarding volatile organic compounds (VOCs), significant research has focused on developing water-based polymer systems. This compound is a key component in the creation of hydrophilic polyisocyanate derivatives for use in aqueous polyurethane dispersions (PUDs). google.compatsnap.com

The process involves chemically modifying a PDI-based polyisocyanate to make it water-dispersible. This is typically achieved by reacting a portion of the isocyanate groups with a hydrophilic agent, such as a monofunctional polyethylene oxide polyether, which acts as an internal emulsifier. patsnap.com The resulting modified polyisocyanate can then be stably dispersed in water. These dispersions are valuable as crosslinkers or hardeners for two-component (2K) waterborne polyurethane coatings and adhesives. google.com

A key advantage of using PDI-based hydrophilic derivatives is the improved drying time of the final coating. patsnap.com While the introduction of hydrophilic components can sometimes retard water release, PDI-based systems have been shown to produce coatings that dry significantly faster than those using derivatives of other common aliphatic diisocyanates like hexamethylene diisocyanate (HDI), without compromising other performance properties. patsnap.com Research has also demonstrated the successful synthesis of eco-friendly, bio-based waterborne polyurethane adhesives using 1,5-pentamethylene diisocyanate. polymer-korea.or.kr

| Property | PDI-Based Hydrophilic Polyisocyanate (Example 1) | HDI-Based Hydrophilic Polyisocyanate (Comparative Example) |

| Starting Polyisocyanate | PDI-based isocyanurate | HDI-based isocyanurate |

| Emulsifier | Methanol-started polyethylene oxide polyether (MW 350) | Methanol-started polyethylene oxide polyether (MW 350) |

| Final NCO Content | 17.3% | 17.4% |

| NCO Functionality | 3.2 | 3.2 |

| Viscosity (23°C) | 9600 mPas | 2800 mPas |

| Color Number (APHA) | 28 Hazen | 40 APHA |

| Data sourced from patent information comparing inventive PDI-based derivatives with standard HDI-based ones. patsnap.com |

Integration into Silane-Terminated Polymer Systems

This compound is integrated into advanced hybrid materials known as silane-terminated polyurethanes (SPURs). These polymers combine the desirable properties of polyurethanes, such as elasticity and durability, with the moisture-curing mechanism of silanes, resulting in solvent-free and isocyanate-free adhesive and sealant systems. scirp.orgscirp.org

The synthesis of a SPUR prepolymer involves a multi-step process. First, a polyol is reacted with a stoichiometric excess of a diisocyanate, such as this compound, to create an NCO-terminated polyurethane prepolymer. scirp.orgscirp.org In the subsequent step, these terminal isocyanate groups are "capped" by reacting them with an organofunctional aminosilane. scirp.orgresearchgate.net This end-capper contains a reactive amine group that bonds with the isocyanate and one or more hydrolyzable alkoxysilane groups.

Design of this compound-Based Homopolymers and Copolymers

The polymerization of this compound can be directed to form both homopolymers and a wide variety of copolymers, leading to materials with tailored properties.

Homopolymers: A significant form of homopolymerization for PDI is trimerization, which produces polyisocyanurates. In this reaction, three PDI molecules react in the presence of a specific catalyst to form a stable, six-membered isocyanurate ring structure. acs.org The resulting PDI trimer is a larger molecule with three reactive isocyanate groups, making it an effective crosslinking agent or hardener in polyurethane coatings. acs.org Research has focused on optimizing this process to control the molecular weight distribution and reduce the viscosity of the final trimer product, which is crucial for coating applications. acs.org Commercially, polyisocyanurates based on bio-based 1,5-pentamethylene diisocyanate are available and are noted for their high NCO content and use in non-yellowing, weather-resistant coatings. mitsuichemicals.com

Copolymers: The most common copolymers involving this compound are polyurethanes. These are synthesized through the step-growth polymerization of PDI with one or more types of polyols (compounds with multiple hydroxyl groups). By varying the type and molecular weight of the polyol, which forms the soft segment, and the structure of the diisocyanate (PDI) and chain extender, which form the hard segment, a vast range of materials can be created. mdpi.com These materials span from flexible elastomers and adhesives to rigid foams and durable coatings. For instance, polyurethane adhesives have been synthesized by reacting bio-based PDI with different diols and chain extenders to optimize adhesive and mechanical strength for specific applications. polymer-korea.or.kr

Crosslinking Agent Functionality of this compound

This compound functions as a highly effective crosslinking agent, a role central to the formation of thermoset polymers like polyurethanes. A crosslinking agent, or hardener, is a molecule capable of forming covalent bonds that link separate polymer chains together, creating a three-dimensional network. youtube.commedcraveonline.com This network structure is what imparts mechanical strength, chemical resistance, and thermal stability to the final material.

The functionality of PDI as a crosslinker stems from its two highly reactive isocyanate (-NCO) groups located at each end of its linear five-carbon chain. These isocyanate groups readily react with compounds containing active hydrogen atoms, most notably the hydroxyl (-OH) groups of polyols and the amine (-NH2) groups of polyamines. Each reaction forms a stable covalent bond—a urethane or urea linkage, respectively. Because each PDI molecule can react with two separate polymer chains, it acts as a molecular bridge, effectively "linking" them together. This process transforms a collection of linear or branched prepolymer chains from a liquid or thermoplastic state into a solid, infusible, and insoluble thermoset network.

Regulation of Crosslink Density in Polymeric Networks

The performance characteristics of a crosslinked polymer, such as its hardness, elasticity, and chemical resistance, are directly related to its crosslink density—the number of crosslinks per unit volume of the material. The use of this compound allows for the precise regulation of this density.

The primary method for controlling crosslink density is by adjusting the stoichiometry of the reactants. Key factors include:

NCO/OH Ratio: The molar ratio of isocyanate groups (from PDI) to hydroxyl groups (from the polyol) is a critical control parameter. A higher NCO/OH ratio means there is an excess of isocyanate groups available to react, which generally leads to a more densely crosslinked network.

Functionality of Reactants: The functionality (the number of reactive groups per molecule) of the polyol and the isocyanate component plays a crucial role. Using a polyol with a functionality greater than two (e.g., a triol) introduces additional branching points and significantly increases the potential for a higher crosslink density. Similarly, using PDI-based polyisocyanurates (trimers), which have a functionality of three or more, as the crosslinking agent will also result in a denser network compared to using the difunctional PDI monomer alone.

By carefully selecting the ratio and functionality of this compound and its co-reactants, formulators can fine-tune the crosslink density to achieve a specific balance of properties in the final polymer network. nih.govmdpi.com

Impact on Hydrogel Characteristics

As a linear aliphatic diisocyanate, this compound (PDI) can be employed as a crosslinking agent in the synthesis of polyurethane (PU) hydrogels. These hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water while remaining insoluble, a property critical for biomedical applications such as drug delivery and tissue engineering. The structure of the diisocyanate is a key determinant of the final hydrogel properties.

Application in Diels-Alder Reaction-Based Crosslinking

The Diels-Alder (DA) reaction, a cycloaddition between a conjugated diene and a dienophile, is a powerful tool in polymer chemistry for creating thermally reversible crosslinks. This "click" chemistry approach allows for the development of self-healing and reprocessable thermoset materials. While this compound does not directly participate in the Diels-Alder reaction, it plays an essential enabling role in the synthesis of polyurethane backbones that are functionalized for DA crosslinking. expresspolymlett.com

The typical strategy involves synthesizing a polyurethane prepolymer using a diisocyanate, such as 1,5-PDI, and a polyol. rsc.org This prepolymer is then end-capped or contains pendant groups with either furan (B31954) (diene) or maleimide (B117702) (dienophile) moieties. rsc.orgnih.gov For example, diols bearing furan or maleimide groups can be reacted with 1,5-PDI and a soft segment like polypropylene (B1209903) glycol to form a linear polyurethane. rsc.org Subsequently, the crosslinking occurs through the Diels-Alder reaction between the pendant furan and maleimide groups upon heating, forming a stable network. nih.gov The reversibility of this network is achieved through the retro-Diels-Alder reaction at higher temperatures, which breaks the crosslinks and allows the material to be reshaped or healed. expresspolymlett.com The use of a flexible aliphatic diisocyanate like 1,5-PDI in the backbone can provide the necessary chain mobility for efficient self-healing processes to occur at temperatures below the retro-DA temperature. rsc.org

Advanced Material Design Utilizing this compound Derivatives

The specific molecular structure of this compound is leveraged in the design of advanced materials where precise control over physical and mechanical properties is paramount. Its derivatives are integral to polyurethane systems studied for their optical and sensory responses.

Photoelasticity Studies in Polyurethane Systems

Photoelasticity is an optical phenomenon where a material's refractive index changes under mechanical stress. nih.govwikipedia.org This property is utilized to visualize stress distributions in materials. In polyurethanes, photoelasticity originates from the orientation of the diisocyanate molecules within the polymer network when a strain is applied. nih.gov

Research into the relationship between diisocyanate structure and photoelasticity has included the synthesis of polyurethanes using this compound. nih.gov Studies have shown that the photoelasticity of polyurethane is primarily derived from the anisotropy of the polarizability of the diisocyanate groups. Aromatic diisocyanates, with their rigid and highly polarizable phenyl rings, exhibit a strong photoelastic effect. In contrast, aliphatic diisocyanates like this compound have significantly lower polarizability anisotropy, resulting in a much smaller elasto-optical constant. nih.gov A comparative study that synthesized various polyurethanes found that the elasto-optical constant (E) for the polyurethane made with this compound was 6650 x 10⁻⁶, significantly lower than the values for polyurethanes made with aromatic diisocyanates, which were as high as 30700 x 10⁻⁶. nih.gov This confirms that while PDI does contribute to the photoelastic effect, its impact is less pronounced, making it suitable for applications where high stress-optic sensitivity is not required or where other properties like UV stability are more critical.

Development of Materials for Sensory Applications (e.g., Tactile Sensors)

The development of advanced sensory materials, particularly for applications like robotic tactile sensors, often relies on materials that can transduce a mechanical stimulus into a detectable signal. mdpi.commdpi.com Polyurethanes with high photoelasticity are prime candidates for such applications, as stress can be measured by detecting changes in light polarization or intensity passing through the material. nih.gov

Although polyurethanes based on aromatic diisocyanates show the highest sensitivity, materials derived from aliphatic diisocyanates like this compound are also investigated in this context. nih.gov A highly sensitive tactile sensor for robot hands has been developed using a photoelastic polyurethane sheet. nih.gov When a load is applied, the resulting stress induces birefringence in the polyurethane, which can be measured optically. The flexibility and durability of the polyurethane, imparted by its soft segments and the diisocyanate-based hard segments, are crucial for the sensor's performance. While PDI-based polyurethanes may not provide the highest sensitivity, their excellent UV stability and lower toxicity compared to aromatic counterparts make them viable for sensory applications where these factors are a priority. nih.govparker.com

Tailoring Material Properties through Diisocyanate Structural Variation

The final properties of a polyurethane are profoundly influenced by the structure of its constituent diisocyanate, which forms the hard segments of the polymer. mdpi.comnih.gov Varying the diisocyanate structure—by altering its chain length, symmetry, and whether it is aliphatic, cycloaliphatic, or aromatic—allows for the precise tailoring of material properties such as mechanical strength, thermal stability, and degree of phase separation between hard and soft segments. nih.govmdpi.com

This compound is a linear, symmetric aliphatic diisocyanate. Compared to its longer-chain aliphatic counterpart, Hexamethylene Diisocyanate (HDI), PDI has a slightly shorter chain length. This subtle difference can lead to variations in properties; for instance, oligomers based on PDI have been found to exhibit slightly higher viscosity than those based on HDI. acs.org In general, polyurethanes made from linear aliphatic diisocyanates like PDI and HDI exhibit good flexibility. mdpi.com The symmetry of the diisocyanate molecule affects the packing efficiency of the hard segments and the formation of hydrogen bonds, which in turn dictates the material's modulus and tensile strength. mdpi.com Aromatic diisocyanates like MDI generally produce polyurethanes with higher hardness, tensile strength, and thermal resistance due to the rigidity of the aromatic rings and stronger inter-chain interactions. mdpi.commdpi.com Conversely, aliphatic diisocyanates like PDI yield materials with superior UV stability and resistance to yellowing, making them ideal for coatings and outdoor applications. parker.comtri-iso.com

The table below summarizes typical property variations in polyurethanes derived from different diisocyanate structures.

| Diisocyanate Type | Common Examples | Key Structural Feature | Resulting Polyurethane Properties |

|---|---|---|---|

| Linear Aliphatic | This compound (PDI), Hexamethylene Diisocyanate (HDI) | Flexible, linear alkyl chain | Excellent flexibility, high UV stability, good weather resistance, lower mechanical strength and thermal stability compared to aromatics. parker.commdpi.com |

| Cycloaliphatic | Isophorone Diisocyanate (IPDI), Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | Bulky, cyclic, non-aromatic structure | Good balance of flexibility and toughness, moderate hardness, good light stability. Asymmetric structures (IPDI) can reduce crystallinity. mdpi.commdpi.com |

| Aromatic | Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI) | Rigid phenyl rings | High tensile strength, high hardness, excellent thermal resistance, prone to yellowing upon UV exposure. mdpi.compsiurethanes.com |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques for 1,5-Diisocyanatopentane and its Polymers

A variety of spectroscopic techniques are employed to characterize this compound and the polymers it forms. These methods provide critical information on chemical structure, functional groups, and the progress of polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy : This is a cornerstone technique for studying isocyanate chemistry. The isocyanate group (–N=C=O) has a strong and distinct absorption band, appearing around 2270 cm⁻¹. The intensity of this peak is directly proportional to the concentration of unreacted isocyanate groups, making FTIR an excellent tool for monitoring the progress of polymerization reactions in real-time. As the reaction proceeds to form urethane (B1682113) linkages, the –N=C=O peak diminishes while new peaks corresponding to urethane carbonyls (around 1700-1665 cm⁻¹) and N-H bonds appear. Attenuated Total Reflectance (ATR) is a common sampling technique used with FTIR for the analysis of both liquid monomers and solid polymers.

Raman Spectroscopy : As a complementary technique to FTIR, Raman spectroscopy is also highly effective for the analysis of polymers. It is particularly useful for studying carbon-based materials and can provide information on the graphite (B72142) crystal structure (G band) in polymer composites.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural elucidation of this compound and its reaction products. NMR can be used to monitor model reactions, such as the exchange between blocking agents and thiols in blocked isocyanate systems. Two-dimensional correlation spectra can provide clear evidence of interactions between different parts of a molecule, such as a functional group and a nanotube surface in a composite.

Chromatography and Mass Spectrometry (LC-MS) : For quantitative analysis, especially at low concentrations, liquid chromatography coupled with mass spectrometry is often used. This method typically involves derivatizing the isocyanate with a reagent like 1-(2-methoxyphenyl)piperazine (B120316) (MPP) to form a stable derivative that can be readily detected and quantified. This approach allows for the specific measurement of monomeric and oligomeric isocyanate species.

Dynamic Mechanical Analysis (DMA) : DMA is used to test the mechanical properties of the resulting polyurethane materials under oscillating forces across a range of temperatures. Key outputs include the storage modulus (E'), which indicates stiffness, and the loss modulus (E''), which relates to energy dissipation. The ratio of these, tan δ, provides information on damping and glass transition temperatures (Tg).

| Technique | Key Application for this compound & Polymers | Typical Information Obtained |

|---|---|---|

| FTIR/ATR Spectroscopy | Real-time reaction monitoring, functional group analysis. | Disappearance of NCO peak (~2270 cm⁻¹), appearance of urethane peaks. |

| NMR Spectroscopy | Detailed structural analysis, kinetic studies of model reactions. | Chemical shifts confirming molecular structure and bonding. |

| LC-MS | Quantitative analysis of residual monomer and oligomers. | Concentration of specific isocyanate species after derivatization. |

| DMA | Characterization of mechanical properties of polymers. | Storage modulus, loss modulus, tan δ, glass transition temperature. |

Molecular Modeling and Simulation Studies

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to optimize the molecular geometry of compounds like this compound to find their most stable conformations. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for identifying possible isomers and conformers and determining their relative energies, which can be in good agreement with experimental results. For example, a common approach involves using a functional like B3LYP with a basis set such as 6-311+G(d,p) to perform geometry optimization.

| Parameter | Typical Computational Details | Purpose |

|---|---|---|

| Computational Method | Density Functional Theory (DFT). | To calculate electronic structure and energy. |

| Functional | B3LYP. | Approximation to the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p). | Set of functions to build molecular orbitals. |

| Primary Output | Optimized molecular geometry, energy levels. | Predicting the most stable molecular structure. |

The dielectric properties of materials derived from this compound are critical for applications in electronics and insulation. Computational methods can predict these properties by analyzing how the molecule's electron cloud responds to an external electric field (polarizability). Macroscopic dielectric properties, including dielectric anisotropy, are governed by long-range orientational correlations that arise from local structural disorder.

Recent computational frameworks connect features of the molecular network to the macroscopic dielectric response. By representing the polymer network as a directed graph, properties like the polarization index can be used to measure the net traversal of percolating hydrogen-bond chains through the periodic lattice. This allows for the prediction of dielectric constants for large systems based on calculations from smaller, more manageable simulation cells, offering a computationally efficient alternative to traditional methods.

The mechanical and physical properties of polyurethanes are heavily dependent on the arrangement and orientation of the polymer chains. During processing steps like drawing, polymer chains can align along a preferred axis, leading to anisotropic material properties.

Molecular dynamics (MD) simulations are used to model this behavior. The orientation of polymer chains can be quantified using order parameters like the second Legendre polynomial, ⟨P₂⟩, which has a direct relationship with Herman's orientation function derived from X-ray diffraction (XRD) experiments. Specialized software packages can analyze MD simulation outputs to determine regions of crystallinity and quantify the degree of chain alignment. These simulations allow researchers to track the reorientation of polymer chains under applied strain, providing insights into the development of microstructure and its effect on the final material response.

In Situ Reaction Monitoring and Kinetic Analysis

Understanding the kinetics of the polymerization of this compound is essential for controlling the reaction and tailoring the properties of the final polymer. In situ monitoring techniques provide real-time data on the reaction as it happens, without the need for offline sampling.

In Situ FTIR Spectroscopy : As mentioned earlier, FTIR with an ATR probe is an ideal method for real-time monitoring of isocyanate reactions. By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals (e.g., every 60 seconds). A three-dimensional "waterfall" plot of absorbance versus time clearly shows the consumption of the isocyanate reactant (decrease of the ~2270 cm⁻¹ peak) and the formation of the polyurethane product. This data allows for the direct calculation of reaction rates and kinetic parameters, such as rate constants and activation energies.

Microdielectric Analysis (DEA) : This technique monitors the curing reaction by observing changes in the dielectric properties (permittivity and dielectric loss) of the material. As the polymerization progresses, larger molecules are formed, which restricts the movement of ions and dipoles. This change in mobility is detected by the DEA sensor, providing information on the material's viscosity and the progression from a liquid resin to a solid, glassy polymer.

Future Research Directions and Emerging Applications

Exploration of Novel Synthesis Pathways for Sustainable Production

The transition toward a bio-based economy has spurred research into sustainable methods for producing key chemical intermediates like 1,5-diisocyanatopentane. Traditional synthesis relies on the phosgenation of 1,5-diaminopentane, which is historically derived from petrochemical feedstocks. The toxicity of phosgene (B1210022) has also prompted the investigation of non-phosgene routes. researchgate.net Future research is intensely focused on greener and more sustainable pathways, primarily centered on bio-based feedstocks and safer chemical conversions.

A pivotal development is the production of 1,5-diaminopentane from the decarboxylation of lysine (B10760008), a naturally occurring amino acid. researchgate.net Lysine can be produced on an industrial scale through the fermentation of renewable feedstocks like sugars. mdpi.com This bio-based diamine can then be converted to this compound, significantly improving the sustainability profile of the resulting polymers. This bio-based approach yields a high-purity product, often with fewer isomeric impurities compared to conventional petrochemical routes. mdpi.com

Beyond just using a bio-based precursor, research is also targeting the avoidance of phosgene altogether. Non-phosgene routes, such as the thermal decomposition of carbamates, are being explored to create a safer and more environmentally benign production process. These methods eliminate the handling of highly toxic phosgene and corrosive byproducts like hydrogen chloride.

| Synthesis Pathway | Precursor(s) | Key Reagents/Process | Primary Advantage(s) | Research Focus |

| Traditional Phosgenation | Petrochemical-based 1,5-diaminopentane | Phosgene (COCl₂) | Established industrial process | Process optimization, safety enhancement |

| Bio-based Phosgenation | Bio-based 1,5-diaminopentane (from Lysine) | Phosgene (COCl₂) | Renewable feedstock, reduced carbon footprint, high purity PDI | Fermentation efficiency, integration with chemical conversion |

| Non-Phosgene Routes | 1,5-diaminopentane, Nitro compounds | Dimethyl carbonate, Urea (B33335), Catalytic carbonylation | Avoidance of highly toxic phosgene, improved product quality | Catalyst development, improving reaction yields and efficiency |

This table provides a comparative overview of major synthesis pathways for this compound.

Development of Advanced Functional Materials

The unique molecular structure of this compound, an aliphatic diisocyanate, makes it a valuable component for creating advanced polymers with tailored properties. Its flexibility and linear structure contribute to the performance of the resulting polyurethanes, which are distinct from those made with aromatic isocyanates like MDI or TDI. researchgate.net

Smart Polymers and Responsive Systems

Smart polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. Polyurethanes are a key class of polymers used in the development of such responsive systems, including shape-memory polymers and hydrogels.

Research into bio-based thermoplastic polyurethanes (TPUs) incorporating this compound has shown promise for applications in 3D printing. researchgate.net These materials, synthesized from bio-based polyols and 1,5-PDI, exhibit tunable mechanical properties. For instance, by varying the molar ratio of the polyol, diisocyanate, and a chain extender, properties such as tensile strength and hardness can be systematically adjusted. researchgate.net Furthermore, these bio-based TPUs have demonstrated excellent cell viability, suggesting their potential for use in smart biomedical devices and tissue engineering scaffolds. researchgate.net The thermal properties, such as the glass transition temperature (Tg), can also be controlled, which is a critical parameter for thermo-responsive applications like shape-memory polymers. mdpi.com

High-Performance Composites

Fiber-reinforced polymer composites are crucial in industries requiring lightweight materials with high strength and durability, such as aerospace and automotive. researchgate.net The properties of these composites are determined by the fiber reinforcement, the polymer matrix, and the interface between them. mdpi.com The use of this compound derivatives, such as its isocyanurate trimer, in the polyurethane matrix can enhance the thermal and mechanical properties of the final composite material.

| Property | PDI-Isocyanurate/Castor Oil Thermoset | PDI-Isocyanurate/Polypropanediol Thermoset |

| Bio-based Content | High | High |

| Glass Transition Temp. (Tg) | -41 °C to +21 °C (tunable) | Tunable based on formulation |

| Thermal Stability (TGA) | Stable up to approx. 300 °C | Stable up to approx. 300 °C |

| Potential Applications | Coatings, Adhesives, Composite Matrices | Coatings, Adhesives, Composite Matrices |

This table summarizes key properties of high-performance thermosets derived from the isocyanurate of this compound, based on findings from research. nih.gov

Interdisciplinary Research with Biological Systems (e.g., Probes for Isotopic Studies)

The reactivity of the isocyanate group with nucleophiles like amines and hydroxyls makes diisocyanates potentially useful tools in biochemistry and proteomics. Bifunctional cross-linking reagents are widely used to study protein-protein interactions and protein structures. uni-konstanz.de While specific research utilizing this compound as a probe for isotopic studies is still an emerging area, its structure suggests significant potential.

Isotopically labeled cross-linkers, where atoms are replaced by their heavier stable isotopes (e.g., deuterium, carbon-13), allow for quantitative analysis in mass spectrometry. uni-konstanz.de For example, a mixture of light (d0) and heavy (d4) versions of a cross-linker like BS3 can be used to treat two different states of a protein complex. uni-konstanz.de When analyzed by mass spectrometry, the cross-linked peptides appear as characteristic doublets, which aids in their identification and allows for the quantification of changes in protein interactions between the two states.

Given its structure as a linear, bifunctional molecule, an isotopically labeled version of this compound could serve as such a quantitative cross-linker. Its two isocyanate groups can react with primary amines (e.g., on lysine residues) on proteins, covalently linking them. The five-carbon chain provides a defined spatial distance for probing interactions. The development of synthetic routes for labeled 1,5-PDI would open avenues for its use in chemical biology to map protein interaction networks within cells. nih.gov